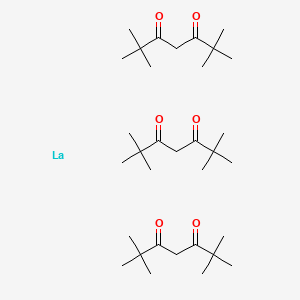
Lanthanum tetramethylheptanedionate(La(thd)3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum tetramethylheptanedionate, also known as lanthanum 2,2,6,6-tetramethylheptane-3,5-dionate, is a coordination compound of lanthanum. It is widely used in various fields due to its unique properties, particularly in the preparation of thin films and coatings through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum tetramethylheptanedionate can be synthesized by reacting lanthanum chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the precursor compound and its subsequent deposition onto a substrate to form thin films .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum tetramethylheptanedionate primarily undergoes coordination reactions due to the presence of the diketone ligands. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Can be achieved using reducing agents like hydrogen or hydrazine.
Substitution: Ligand exchange reactions can occur with other diketones or similar ligands under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxide, while substitution reactions can yield various lanthanum complexes with different ligands .
Applications De Recherche Scientifique
Lanthanum tetramethylheptanedionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of lanthanum-containing thin films in electronic devices.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of high-k dielectrics for semiconductor devices and in the manufacturing of optical coatings
Mécanisme D'action
The mechanism of action of lanthanum tetramethylheptanedionate involves its ability to form stable complexes with various ligands. This property is exploited in processes like ALD and CVD, where the compound decomposes to form thin films on substrates. The molecular targets and pathways involved include the coordination of the lanthanum ion with oxygen or nitrogen atoms in the ligands, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Lanthanum tetramethylheptanedionate is unique due to its high volatility and stability, making it an ideal precursor for thin film deposition. Similar compounds include:
Lanthanum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but may have different volatility and stability properties.
Lanthanum tris(acetylacetonate): Another lanthanum complex used in similar applications but with different ligand structures.
Lanthanum tris(dipivaloylmethanate): Used in similar deposition processes but may offer different thermal properties.
These comparisons highlight the unique properties of lanthanum tetramethylheptanedionate, particularly its suitability for high-temperature deposition processes.
Propriétés
Formule moléculaire |
C33H60LaO6 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
lanthanum;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Clé InChI |
KMVMABGREURBHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)
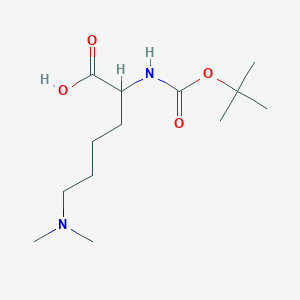
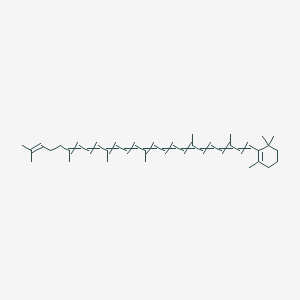
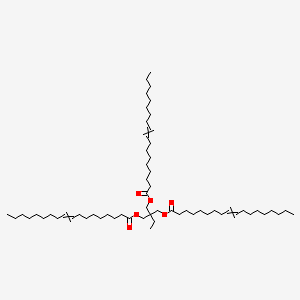
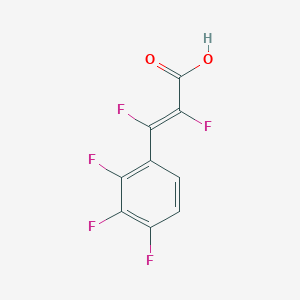

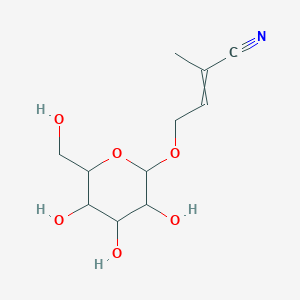
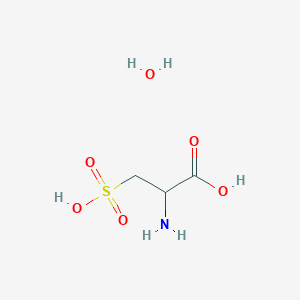
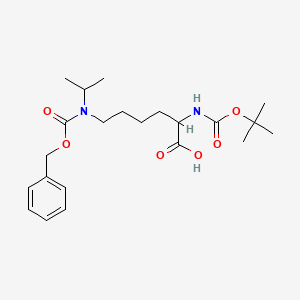
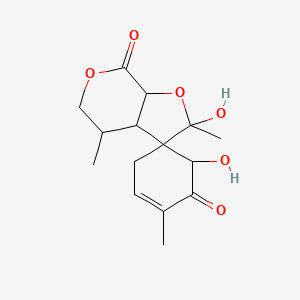
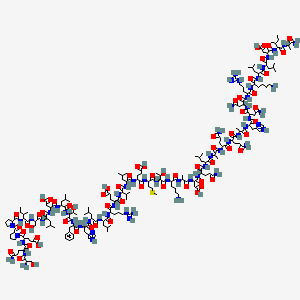
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
